N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide
Description
N-Benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a piperidine-derived compound featuring a benzyl group attached via a thioamide linkage and a pyridin-3-yl substituent at the 2-position. Thioamides, known for their electronic and hydrogen-bonding properties, are pivotal in medicinal chemistry, often serving as enzyme inhibitors or modulators of protein-protein interactions .
Properties
IUPAC Name |
N-benzyl-2-pyridin-3-ylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18(20-13-15-7-2-1-3-8-15)21-12-5-4-10-17(21)16-9-6-11-19-14-16/h1-3,6-9,11,14,17H,4-5,10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSHQNOGDDEWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of a piperidine derivative with a benzyl halide and a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbothioamide group (-N-CS-NH-) is susceptible to nucleophilic attack due to its electrophilic sulfur atom.
| Reagents/Conditions | Products Formed | Mechanistic Notes |
|---|---|---|
| Amines or thiols | Substituted thioureas or thioether derivatives | Nucleophilic displacement at the sulfur atom. |
| Alkoxides (RO⁻) | Thioester or oxazole derivatives | Ring closure possible under basic conditions. |
Research Findings :
-
Reaction with hydrazine hydrate yields hydrazinecarbothioamide derivatives, which can cyclize to form thiazole or triazole rings under microwave irradiation.
-
Analogous reactions in structurally related carbothioamides (e.g., Scheme 17 in ) suggest potential for generating heterocyclic scaffolds via intramolecular cyclization.
Oxidation-Reduction Reactions
The pyridine ring and thioamide group participate in redox transformations.
| Reagents/Conditions | Products Formed | Role of Functional Groups |
|---|---|---|
| H₂O₂ or KMnO₄ (oxidation) | Sulfoxide or sulfone derivatives | Oxidation of thioamide sulfur to sulfoxide/sulfone. |
| NaBH₄ or LiAlH₄ (reduction) | Reduced thiol or amine intermediates | Pyridine ring reduction to piperidine possible. |
Key Observations :
-
Controlled oxidation of the thioamide group enhances water solubility, critical for pharmaceutical applications.
-
Pyridine reduction may alter the compound’s aromaticity, affecting binding interactions with biological targets.
Cycloaddition and Ring-Opening Reactions
The pyridine and piperidine rings enable participation in cycloaddition chemistry.
| Reagents/Conditions | Products Formed | Example Reaction |
|---|---|---|
| Dienophiles (e.g., maleimide) | Pyrido-fused bicyclic compounds | Diels-Alder reactions at the pyridine ring. |
| Acidic/alkaline hydrolysis | Ring-opened carboxylic acids or amines | Piperidine ring cleavage under extreme pH. |
Case Study :
-
Reaction with itaconic acid (Scheme 26 in ) in aqueous conditions forms pyrrolidine-3-carboxylic acid derivatives, suggesting analogous reactivity for the target compound’s piperidine ring .
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring and the benzyl group serve as alkylation/acylation sites.
Experimental Data :
-
Allylation at the piperidine nitrogen (similar to Scheme 17 in ) produces analogs with enhanced lipophilicity .
-
Benzoylation modifies electronic properties, influencing binding affinity in enzyme inhibition studies.
Metal Complexation
The pyridine nitrogen and thioamide sulfur act as ligands for transition metals.
| Metal Ions | Complex Structure | Applications |
|---|---|---|
| Cu²⁺, Fe³⁺ | Octahedral or tetrahedral coordination complexes | Catalysis or antimicrobial activity. |
| Pd²⁺ | Square-planar complexes | Cross-coupling reaction catalysts. |
Mechanistic Insight :
-
Chelation enhances stability of metal complexes, as confirmed by UV-Vis and NMR spectroscopy.
Hydrolysis and Degradation
The carbothioamide group undergoes hydrolysis under specific conditions.
| Conditions | Products Formed | Kinetics |
|---|---|---|
| Acidic (HCl/H₂O) | Carboxylic acid and ammonia | Slow hydrolysis at room temperature. |
| Alkaline (NaOH/EtOH) | Thiol and carbamate derivatives | Accelerated degradation under reflux. |
Stability Profile :
-
The compound is stable in anhydrous organic solvents but degrades in prolonged aqueous acidic/basic environments.
Hypothetical Reactions (Based on Structural Analogies)
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of derivatives similar to N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide in combating tuberculosis. A series of compounds designed around piperidine and pyridine moieties have shown significant inhibitory effects against Mycobacterium tuberculosis.
Key Findings:
- A study synthesized various substituted benzamide derivatives, some of which exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
- The most active compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating their potency as potential anti-tubercular agents .
Neuroprotective Properties
The multitarget-directed ligand approach has been explored for treating Alzheimer's disease using compounds related to this compound. These compounds were designed to inhibit both histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are critical in neurodegenerative disorders.
Key Findings:
- Compounds d5 and d10 showed dual enzyme inhibition with IC50 values of 0.17 μM for HDAC and 6.89 μM for AChE, respectively .
- Both compounds also exhibited neuroprotective activities in PC-12 cells, suggesting their potential for further development as therapeutic agents for Alzheimer's disease .
Anticancer Activity
This compound derivatives have been investigated for their anticancer properties, particularly as modulators of retinoid X receptor alpha (RXRα), which plays a significant role in cancer progression.
Key Findings:
- A series of hydrazine derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines like HepG2 and A549. The most potent compound demonstrated an IC50 value significantly lower than the reference drug Sorafenib .
- The structure–activity relationship (SAR) studies indicated that specific substitutions on the pyrimidine ring enhanced anticancer activity, providing a pathway for the design of more effective RXRα antagonists .
Data Summary
Mechanism of Action
The mechanism of action of N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Piperidine vs. Pyrrolidine: The target compound’s piperidine core (6-membered ring) contrasts with pyrrolidine (5-membered) in compounds like 6v–6x (). Pyrrolidine derivatives, however, offer increased rigidity, which could favor selectivity in certain targets .
Imidazopyridine Hybrids :
Compounds such as 4a–h () incorporate imidazo[1,2-a]pyridine moieties, which introduce additional aromaticity and planar geometry. This structural feature may enhance π-π stacking interactions with biological targets compared to the standalone pyridine in the target compound .
Substituent Effects
- Benzyl Group Modifications: Fluorine Substitution: 6w (N-(4-fluorobenzyl)-...) introduces an electron-withdrawing group, which could improve metabolic stability and membrane permeability .
Aromatic Ring Functionalization :
The pyridin-3-yl group in the target compound differs from nitro- or methoxy-substituted aryl rings in analogs (e.g., 3a–i , 6v ) . Nitro groups (electron-deficient) may enhance reactivity in electrophilic environments, while methoxy groups (electron-donating) could improve solubility .
Thioamide vs. Alternative Linkages
- Thioamide in Target vs. Amine in 4-S10 :
The thioamide (C=S) in the target compound provides stronger hydrogen-bonding capacity compared to the amine (C-NH) in 4-S10 (). This difference may influence binding affinity to targets like IRAP or STAT3 . - Carbothioamide vs. Pyrazoline :
Compounds 3a–i () replace the thioamide with pyrazoline, a five-membered ring with two adjacent nitrogens. This alteration could modulate steric hindrance and electronic properties, affecting target engagement .
Biological Activity
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring substituted with a benzyl group and a pyridine moiety , along with a carbothioamide functional group . This configuration is critical for its biological activity, as the piperidine nucleus is known for diverse pharmacological properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with benzyl and pyridine substitutions | Antimicrobial, enzyme inhibition |
| N-(4-chloro-2-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | Hydroxymethyl and chloro substitutions on piperidine | Diverse biological activities |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and infections .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further research in infectious disease treatment .
- Cytotoxic Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains, showing promising results comparable to established antibiotics .
Cytotoxicity Studies
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HepG2 and A549), the compound exhibited significant anti-proliferative activity with IC50 values below 10 µM . This indicates strong potential for development as an anticancer agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has provided insights into how modifications to the piperidine ring and substituents affect biological activity. For example, variations in the benzyl or pyridine substitutions can significantly alter potency against specific targets .
Case Studies
- Inhibition of PHGDH : A study focused on inhibitors of the enzyme phosphoglycerate dehydrogenase (PHGDH) found that derivatives of piperidine carbothioamides showed low micromolar inhibition, indicating a potential role in metabolic disease treatment .
- Anticancer Properties : In vitro assays demonstrated that this compound could effectively inhibit cell viability in multiple cancer cell lines, supporting its candidacy for further development as an anticancer drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
